ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
説明
Ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. The compound’s structure includes:
- Ethyl benzoate ester: Likely acts as a prodrug moiety, increasing oral bioavailability through hydrolysis to the active carboxylic acid in vivo.
The synthesis of this compound likely involves coupling reactions between pyrazolo[3,4-d]pyrimidine intermediates and functionalized acetamides, as seen in analogous derivatives .
特性
IUPAC Name |
ethyl 4-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-4-32-24(31)17-6-8-18(9-7-17)28-21(30)13-33-23-19-12-27-29(22(19)25-14-26-23)20-10-5-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSKEFXNLBUGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. It starts with the synthesis of 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine. This intermediate is then reacted with a sulfur-containing reagent to introduce the sulfanyl group. Subsequent reactions involve the formation of the acetamido linkage and the esterification of benzoic acid to complete the structure.
Industrial Production Methods: Industrial-scale production of this compound would follow similar steps but optimized for yield, purity, and efficiency. This would include batch or continuous flow processes under controlled temperature, pressure, and solvent conditions to ensure consistent quality.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : The pyrazolopyrimidine ring can undergo reduction under specific conditions.
Substitution: : The acetamido and ester groups allow for nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing agents like lithium aluminum hydride.
Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation products such as sulfoxides or sulfones.
Reduction products that alter the pyrazolopyrimidine ring.
Substitution products where the ester or amido groups are replaced by other functional groups.
科学的研究の応用
Chemistry: : Used as a ligand in coordination chemistry and catalysis studies.
Biology: : Studied for its role in enzyme inhibition and molecular signaling pathways.
Medicine: : Investigated for its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Industry: : Utilized in the synthesis of more complex organic molecules and pharmaceuticals.
作用機序
The compound’s biological effects are linked to its interaction with specific molecular targets. These include:
Enzyme Inhibition: : The pyrazolopyrimidine core can inhibit key enzymes involved in disease pathways.
Signal Transduction: : It may interfere with cellular signaling by binding to receptors or kinases, altering downstream effects.
Cellular Uptake: : The ester and acetamido groups facilitate cellular permeability and bioavailability, enhancing its therapeutic potential.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Core Structure Variations
- Pyrazolo[3,4-d]pyrimidine vs. Pyrazoline: The pyrazolo[3,4-d]pyrimidine core (target compound, ) offers greater aromaticity and planarity compared to the dihydro-pyrazoline derivatives .
Substituent Effects
R1 Group :
R2 Group :
- The ethyl benzoate moiety in the target compound likely improves oral bioavailability compared to the sulfonamide in or acetamidophenyl in , which exhibit higher polarity and lower intestinal absorption.
- Sulfanyl acetamido linkers (target compound, ) enable disulfide bond formation with cysteine residues in enzymes, a feature absent in sulfonamide-based analogues .
生物活性
Ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate, with the CAS number 893927-37-2, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 461.5 g/mol
Structural Features: The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a sulfanyl group and an acetamido substituent enhances its potential interactions within biological systems.
Anticancer Activity
Recent studies have demonstrated that compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown high inhibitory activity against various cancer cell lines.
Key Findings:
- Inhibition of Tumor Cell Growth: Ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate has been evaluated for its cytotoxic effects against several cancer cell lines. The compound demonstrated an IC of 2.24 µM against A549 lung cancer cells, significantly lower than the IC of doxorubicin (9.20 µM), indicating superior potency in this context .
- Mechanism of Action: Flow cytometric analysis revealed that the compound induces apoptosis in A549 cells at low micromolar concentrations. The induction of apoptosis is likely mediated through the modulation of pro-apoptotic and anti-apoptotic proteins, enhancing the BAX/Bcl-2 ratio significantly .
Comparative Anticancer Activity Table
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Ethyl 4-(2-{...}) | A549 | 2.24 |
| Doxorubicin | A549 | 9.20 |
| Compound 12b | A549 | 8.21 |
| Compound 12b | HCT-116 | 19.56 |
Structure-Activity Relationships (SAR)
The biological activity of ethyl 4-(2-{...}) is closely linked to its structural components:
- Pyrazolo[3,4-d]pyrimidine Core: Essential for anticancer activity; modifications to this scaffold significantly affect potency.
- Substituents: The presence of a dimethylphenyl group enhances lipophilicity and cellular uptake, while the sulfanyl group may facilitate interactions with target proteins involved in signaling pathways relevant to cancer progression.
Potential Applications
Given its promising biological activity, ethyl 4-(2-{...}) may serve as a lead compound for the development of novel anticancer agents. Further research is warranted to explore:
- In Vivo Efficacy: Studies to evaluate the pharmacokinetics and pharmacodynamics in animal models.
- Combination Therapies: Investigating synergistic effects with existing chemotherapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
